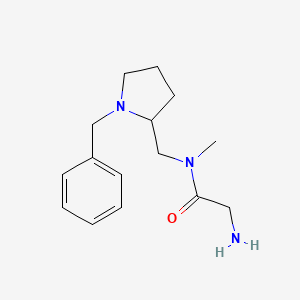

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide

CAS No.: 1353974-42-1

Cat. No.: VC8233520

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353974-42-1 |

|---|---|

| Molecular Formula | C15H23N3O |

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | 2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-methylacetamide |

| Standard InChI | InChI=1S/C15H23N3O/c1-17(15(19)10-16)12-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,16H2,1H3 |

| Standard InChI Key | QHFGUARBQAPOPI-UHFFFAOYSA-N |

| SMILES | CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN |

| Canonical SMILES | CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide is systematically named according to IUPAC guidelines as 2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-methylacetamide . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1353974-42-1 | |

| Molecular Formula | ||

| Molecular Weight | 261.36 g/mol | |

| SMILES | CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN | |

| InChIKey | QHFGUARBQAPOPI-UHFFFAOYSA-N |

The compound’s structure integrates a pyrrolidine ring substituted with a benzyl group at the 1-position, an acetamide group at the 2-methyl position, and a secondary methylamine moiety .

Stereochemical Features

The pyrrolidine ring introduces a chiral center at the 2-position, conferring stereoisomerism critical for biological activity. Computational models predict enantiomers with distinct binding affinities to biological targets, though experimental data on optical activity remain limited.

Synthesis and Production

Synthetic Pathways

The synthesis of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide typically follows a multi-step sequence:

-

Pyrrolidine Benzylation:

Reacting pyrrolidine with benzyl chloride under basic conditions yields 1-benzylpyrrolidine . -

Nitromethylene Intermediate Formation:

Treatment with nitromethane and alkyl sulfates generates N-benzyl-2-nitromethylene-pyrrolidine, a key intermediate . -

Reductive Amination:

Catalytic hydrogenation reduces the nitromethylene group to an aminomethyl moiety, producing N-benzyl-2-aminomethyl-pyrrolidine . -

Acetamide Functionalization:

Reaction with methyl acetylimidazole introduces the N-methyl-acetamide group, finalizing the structure.

Optimization Challenges

Yield optimization is hindered by steric effects during benzylation and competing side reactions during reductive amination . Purification via column chromatography or crystallization is essential to isolate the target compound.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1650 cm (amide C=O stretch) and 3300 cm (N-H stretch).

-

NMR Spectroscopy:

-

: δ 1.45–1.70 (m, pyrrolidine CH), δ 2.95 (s, N-CH), δ 7.25–7.35 (m, benzyl aromatic protons).

-

: δ 170.5 (C=O), δ 55.2 (pyrrolidine C-2), δ 138.1 (benzyl quaternary carbon).

-

Comparison with Structural Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide | 261.36 | Reference compound | |

| 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide | 275.39 | Ethyl substituent instead of methyl |

The ethyl analogue exhibits increased lipophilicity (clogP = 2.1 vs. 1.8) and altered receptor binding profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume